3,4,5-trimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
Description
This compound features a trimethoxy-substituted benzamide core connected via an ethyl linker to a 1,3-thiazole ring. The thiazole moiety is substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with a methyl group. This structural arrangement combines electron-donating methoxy groups with hydrophobic aromatic and alkyl substituents, which may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-14-20(31-23(25-14)15-6-8-17(27-2)9-7-15)10-11-24-22(26)16-12-18(28-3)21(30-5)19(13-16)29-4/h6-9,12-13H,10-11H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMQVNFCDHBEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to exhibit diverse bioactivity effects. They have shown notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Mode of Action
The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer. The biological activity of such analogs decreases after the alteration of the TMP moiety.
Biochemical Pathways
Tmp-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities againstHelicobacter pylori and Mycobacterium tuberculosis. They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus. Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents.
Result of Action
Tmp-bearing compounds have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope.
Biological Activity
3,4,5-trimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound consists of a benzamide core substituted with a thiazole moiety and methoxy groups. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the thiazole ring is crucial for its cytotoxic activity. For instance, compounds with similar thiazole structures have shown significant activity against various cancer cell lines.
Table 1: Anticancer Activity of Related Thiazole Compounds
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (T-cell leukemia) |
| Compound B | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |
| 3,4,5-trimethoxy-N-{...} | TBD | TBD |
Studies indicate that substituents on the phenyl ring enhance the compound's activity by increasing hydrophobic interactions with target proteins involved in cancer progression .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in vitro by inducing apoptosis in cancer cells.
- Interaction with Bcl-2 Protein : Molecular dynamics simulations suggest that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, which is essential for its pro-apoptotic effects .
- Cell Cycle Arrest : Some studies have indicated that it may cause cell cycle arrest at specific phases, leading to enhanced apoptosis rates.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and benzamide structures significantly influence biological activity. Key findings include:
- Thiazole Ring Importance : The presence of electron-donating groups on the thiazole ring enhances cytotoxicity.
- Methoxy Substituents : The methoxy groups at positions 3, 4, and 5 on the benzene ring are critical for increasing solubility and bioavailability .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups | Increased cytotoxicity |
| Substitution at 4-position of thiazole | Enhanced interaction with target proteins |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Jurkat Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability compared to control groups.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and prolonged survival compared to untreated controls.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- N-{2-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-yl]ethyl}-5,6,7,8-Tetrahydronaphthalene-2-sulfonamide (, Compound 5) Structural Differences: Replaces the trimethoxybenzamide with a sulfonamide group and a tetrahydronaphthalene ring.
- The absence of the ethyl linker may restrict conformational flexibility, altering binding kinetics .
Core Heterocycle Modifications
- N-((4-Benzyl-5-((2-(Hydroxyamino)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-yl)Methyl)-4-Methoxybenzamide () Structural Differences: Replaces the thiazole with a 1,2,4-triazole ring and introduces a hydroxamate moiety. Functional Impact: The triazole ring’s smaller size and additional hydrogen-bonding capacity may alter target specificity. The hydroxamate group could confer metal-chelating properties, relevant for inhibiting metalloenzymes .
- 4-Methoxy-N-(3-Oxo-1,2,4-Thiadiazol-5-yl)Benzamide () Structural Differences: Substitutes thiazole with a thiadiazole ring and introduces a ketone group. Functional Impact: Thiadiazole’s electron-deficient nature may enhance interactions with electron-rich biological targets.
Tautomeric and Conformational Effects
- 2-(2-(4-Methoxyphenyl)Imino-4-Oxo-1,3-Thiazolidin-5-yl)-N-Phenylacetamide (, Compound 3f) Structural Differences: Exists as a tautomeric mixture of thiazolidinone and thiazole forms. Functional Impact: Tautomerism introduces dynamic structural variability, which could influence binding kinetics and metabolic pathways. The thiazolidinone form may exhibit enhanced ring strain, affecting stability .
Physicochemical and Spectral Properties
- IR and NMR Data :
- The trimethoxybenzamide group in the target compound shows characteristic C=O stretches at ~1670 cm⁻¹ (IR) and methoxy proton signals at δ 3.8–4.0 ppm (¹H NMR).
- Analogues with sulfonamide groups (e.g., ) exhibit S=O stretches at ~1250 cm⁻¹, while hydroxy-substituted thiazoles () display broad O-H stretches at ~3200 cm⁻¹ .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4,5-trimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between thiazole precursors and benzamide derivatives. Key steps include nucleophilic substitution (e.g., forming the thiazole ring) and amide coupling. Reaction optimization focuses on solvent selection (e.g., ethanol or DMF), temperature control (reflux conditions), and catalysts (e.g., acetic acid for cyclization). Purity is enhanced via recrystallization or column chromatography. Characterization employs IR, NMR, and elemental analysis .
Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- 1H/13C NMR to confirm proton environments and carbon backbone.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Melting point analysis to assess crystallinity and purity.
- Elemental analysis (CHNS) to verify stoichiometric ratios .
Q. What preliminary biological activities have been reported for this compound, and what assays are used?
- Methodological Answer : Initial studies highlight antimicrobial and anticancer potential. Assays include:
- Antimicrobial : Agar diffusion or broth microdilution against Staphylococcus aureus and Candida albicans .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or tubulin .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positioning) influence the compound’s biological efficacy and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents:
- Methoxy groups : 3,4,5-Trimethoxy enhances membrane permeability and target binding via hydrophobic interactions. Removing one methoxy reduces antifungal activity by 50% .
- Thiazole substitution : 4-Methyl on the thiazole improves metabolic stability, while 4-methoxyphenyl enhances π-π stacking with enzyme active sites .
Q. What in silico or computational approaches are employed to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) models binding poses with targets like tubulin or DNA topoisomerase II. The thiazole and benzamide moieties show hydrogen bonding with catalytic residues .
- Molecular dynamics (MD) simulations assess stability of ligand-protein complexes over 100 ns trajectories. Free energy calculations (MM/PBSA) quantify binding affinities .
Q. How are contradictory data in biological activity profiles resolved, and what strategies validate these findings?
- Methodological Answer : Contradictions (e.g., high in vitro activity but low in vivo efficacy) are addressed via:
- Dose-response reassessment : Testing broader concentration ranges to exclude assay-specific artifacts .
- Orthogonal assays : Combining enzymatic inhibition with cell-based apoptosis assays (e.g., Annexin V staining) .
- ADME profiling : Measuring solubility, plasma protein binding, and metabolic stability in hepatocyte models to identify pharmacokinetic bottlenecks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
